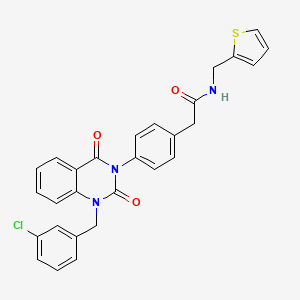
5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound. Let’s break down its structure:
- The core structure is a dihydro-2H-pyrrol-2-one , which contains a pyrrole ring fused with a lactone (cyclic ester) moiety.
- Substituents include a 4-fluorophenyl group, a furan-2-ylmethyl side chain, and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Furan-2-ylmethyl Ketone Formation
- Start with furan-2-carboxaldehyde.
- React it with an appropriate ketone (e.g., acetophenone) under basic conditions to form the furan-2-ylmethyl ketone intermediate.
-
Hydroxylation and Cyclization
- Treat the furan-2-ylmethyl ketone with a strong base (e.g., sodium hydroxide) to generate the corresponding enolate.
- Intramolecular cyclization occurs, forming the dihydro-2H-pyrrol-2-one ring.
- The hydroxy group is introduced during this step.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenyl groups are susceptible to electrophilic aromatic substitution reactions.
Common Reagents: Sodium hydroxide, oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and halogenating agents.
Major Products: Various derivatives based on the substitution pattern.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drug candidates due to its diverse pharmacophores.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Anti-inflammatory Effects: Studied for its anti-inflammatory potential.
Biological Studies: Used as a probe in biological assays.
Mechanism of Action
Molecular Targets: Interaction with specific receptors or enzymes.
Pathways: Activation or inhibition of signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Its combination of functional groups and structural features sets it apart.
Similar Compounds: Other pyrrolone derivatives, such as 2H-pyrrol-2-ones and related heterocycles.
Properties
Molecular Formula |
C22H18FNO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18FNO3/c1-14-4-6-15(7-5-14)19-20(16-8-10-17(23)11-9-16)24(22(26)21(19)25)13-18-3-2-12-27-18/h2-12,20,25H,13H2,1H3 |
InChI Key |
HNVOHQUWBYSWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11273776.png)
![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273782.png)
![N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11273791.png)
![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11273799.png)
![N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide](/img/structure/B11273804.png)
![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273811.png)
![3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(thiophen-2-YL)pyridazine](/img/structure/B11273816.png)


![N-(4-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11273838.png)
![3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11273839.png)
![Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11273843.png)
![N-(3,4-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11273844.png)
![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11273845.png)
